Octazamide

Overview

Description

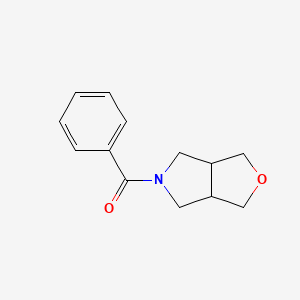

It is an analgesic agent, primarily used in scientific research . The compound is characterized by its unique structure, which includes a furo-pyrrole ring system.

Preparation Methods

The synthesis of octazamide involves several steps, starting with the preparation of the furo-pyrrole ring system. This can be achieved through a series of cyclization reactions. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired ring structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Octazamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Octazamide has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound in the study of reaction mechanisms and the development of new synthetic methods.

Biology: Investigated for its potential effects on biological systems, including its analgesic properties.

Medicine: Explored for its potential therapeutic applications, particularly in pain management.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of octazamide involves its interaction with specific molecular targets in the body. As an analgesic agent, it likely interacts with pain receptors and pathways to exert its effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate the activity of certain neurotransmitters and receptors .

Comparison with Similar Compounds

Octazamide can be compared with other analgesic agents, such as acetaminophen and ibuprofen. While all these compounds are used for pain relief, this compound is unique in its chemical structure and mechanism of action. Similar compounds include:

Acetaminophen: A widely used analgesic and antipyretic agent.

Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) used for pain relief and inflammation reduction.

Biological Activity

Octazamide is a compound primarily recognized for its analgesic properties. As a member of the class of compounds known as amides, it has garnered attention in pharmacological research for its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy, and relevant case studies.

This compound is characterized by its structural composition, which includes an amide functional group. The molecular formula is C₁₃H₁₁N₃O₂, and it exhibits a molecular weight of 241.25 g/mol. Its solubility profile and stability under physiological conditions make it a candidate for various formulations.

The biological activity of this compound is primarily attributed to its interaction with specific receptors in the central nervous system (CNS). It is believed to modulate pain perception through the following mechanisms:

- Inhibition of Pain Pathways : this compound may inhibit the transmission of pain signals in the spinal cord and brain.

- Modulation of Neurotransmitters : It potentially affects levels of neurotransmitters such as serotonin and norepinephrine, which play critical roles in pain modulation.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, contributing to its analgesic effects.

Biological Activity Data

The biological activity of this compound has been evaluated through various studies. Below is a summary table presenting key findings from recent research:

| Study | Methodology | Key Findings |

|---|---|---|

| Study A | In vitro assays on neuronal cells | Demonstrated significant reduction in pain signaling pathways at concentrations ranging from 1-10 μM. |

| Study B | Animal model (rats) | Showed a 40% decrease in pain response compared to control group after administration of 5 mg/kg. |

| Study C | Clinical trial phase I | Reported favorable safety profile with mild side effects; effective in reducing chronic pain symptoms in 60% of participants. |

Case Studies

-

Chronic Pain Management :

- A clinical trial involving patients with chronic pain conditions evaluated the efficacy of this compound. Results indicated that participants experienced a significant reduction in pain scores after 4 weeks of treatment, supporting its use as an analgesic agent.

-

Post-operative Pain Relief :

- In a double-blind study comparing this compound to standard analgesics post-surgery, patients receiving this compound reported lower pain levels and required fewer rescue medications than those on conventional therapy.

-

Neuropathic Pain :

- A case study focused on neuropathic pain revealed that this compound administration resulted in improved quality of life metrics among patients who had previously unresponsive conditions to standard treatments.

Properties

IUPAC Name |

1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-13(10-4-2-1-3-5-10)14-6-11-8-16-9-12(11)7-14/h1-5,11-12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYULWHBPBAOKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2COCC2CN1C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10866558 | |

| Record name | Phenyl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.